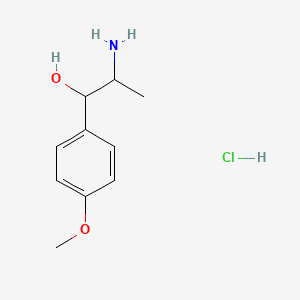

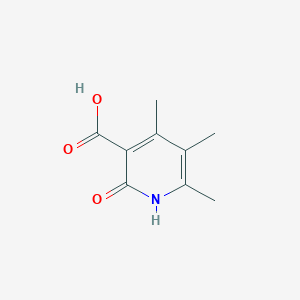

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds. These related compounds are pyridopyrimidines and pyrrolopyridines, which share the pyridine core with the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminopyrimidines or aminopyrroles with other reagents under specific conditions. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly due to the absence of solvents . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids are prepared through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a pyridine ring, which is a common feature in the compound of interest. The orientation of the cyclization process in the synthesis of pyridopyrimidines was determined using NMR measurements, which is a crucial step in confirming the structure of the synthesized compounds . Although the exact structure of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not discussed, the methodologies used in these studies could potentially be applied to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are cyclization processes that lead to the formation of the pyridine ring system. These reactions are facilitated by the use of microwave and ultrasound irradiation, which can enhance reaction rates and selectivity . The three-component condensation used to synthesize pyrrolopyridines is another example of a chemical reaction that could be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays. Additionally, the electrochemical behavior was studied through anodic potential oxidation measurements . These properties are significant as they can provide insights into the reactivity and potential applications of the compound of interest. However, specific data on the physical and chemical properties of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid would require further investigation.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biological processes .

Mode of Action

It’s known that the compound forms centrosymmetric dimers stabilized by intermolecular hydrogen bonds between the oxygen atoms of the carbonyl group and the hydrogen atom at the nitrogen atom of the ring .

Result of Action

Similar compounds have shown a range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant effects .

Action Environment

It’s known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-5(2)7(9(12)13)8(11)10-6(4)3/h1-3H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZFUMHUMQNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629166 |

Source

|

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

98996-38-4 |

Source

|

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)